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Compound of Interest

Compound Name: Sodium sarcosinate

Cat. No.: B128030 Get Quote

Technical Support Center: DNA Extraction with
Sodium Sarcosinate
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

low yield during DNA extraction protocols that utilize sodium sarcosinate (sarkosyl).

Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium sarcosinate in DNA extraction?

Sodium sarcosinate is an anionic surfactant used in DNA extraction protocols. Its primary

functions are to lyse cell membranes by disrupting lipids and proteins, and to denature

proteins, including nucleases that can degrade DNA.[1][2] It helps to separate proteins from

DNA, which can then be removed during subsequent purification steps.[1][3]

Q2: When should I choose sodium sarcosinate over Sodium Dodecyl Sulfate (SDS)?

Sodium sarcosinate is a milder detergent than SDS.[4] It is particularly useful in protocols

conducted under refrigerated conditions, as SDS can precipitate at lower temperatures.[1][4]

While SDS is a very strong denaturant, sarkosyl can effectively lyse cells and denature many

proteins while sometimes leaving others intact, which can be advantageous in certain

applications.[4]
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Q3: What is the typical working concentration of sodium sarcosinate in a lysis buffer?

The concentration of sodium sarcosinate in lysis buffers can vary depending on the protocol

and sample type. Generally, concentrations ranging from 1% to 5% are used. For example,

some protocols for plant DNA extraction use 5% N-lauroylsarcosine in the extraction buffer.[5]

Q4: Can sodium sarcosinate interfere with downstream applications?

Residual amounts of any detergent, including sodium sarcosinate, can potentially interfere

with downstream enzymatic reactions like PCR. It is crucial to ensure its complete removal

during the DNA precipitation and washing steps.

Troubleshooting Low DNA Yield
Low DNA yield is a common issue in nucleic acid extraction. The following guide addresses

specific problems and solutions when using a protocol with sodium sarcosinate.

Problem 1: Very low or no visible DNA pellet after
precipitation.
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Possible Cause Recommended Solution

Incomplete Cell Lysis

Inefficient lysis is a primary cause of low yield.

[6][7] Ensure the sample was thoroughly

homogenized before adding the lysis buffer.[7]

Consider increasing the incubation time with the

sodium sarcosinate lysis buffer or optimizing the

incubation temperature. For tough-to-lyse cells,

a combination of mechanical disruption (e.g.,

bead beating) and chemical lysis may be

necessary.[8]

Insufficient Starting Material

The amount of DNA recovered is directly

proportional to the number of cells in the starting

material. If you suspect a low cell count,

consider increasing the initial sample volume or

starting with a fresh, more concentrated sample.

[6]

Degraded DNA

If the starting material was not stored properly or

underwent multiple freeze-thaw cycles, the DNA

may be degraded.[6][9] Use fresh samples

whenever possible and store them appropriately

(e.g., at -80°C for long-term storage).

Incorrect Reagent Concentration

Verify the concentration of your sodium

sarcosinate solution and other lysis buffer

components. Prepare fresh reagents if they are

old or have been stored improperly.[6]

Problem 2: DNA is recovered, but the yield is
consistently low.
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Possible Cause Recommended Solution

Suboptimal Lysis Buffer Composition

The efficiency of the lysis buffer depends on the

synergy of its components. Ensure the pH and

salt concentrations are correct.[6] Some

protocols benefit from the addition of other

agents like Proteinase K to aid in protein

digestion.[1][10]

Inefficient Protein Removal

Residual proteins can trap DNA and reduce the

final yield. Ensure adequate mixing during the

protein precipitation step (e.g., with ammonium

acetate or phenol-chloroform). A longer or more

vigorous incubation with Proteinase K can also

improve protein removal.[10]

Loss of DNA During Washing

The DNA pellet can be accidentally dislodged

and discarded during wash steps. Be careful

when decanting the supernatant. A brief, gentle

spin after adding the wash solution can help

secure the pellet.

Over-drying the DNA Pellet

An over-dried DNA pellet can be very difficult to

resuspend, leading to an underestimation of the

yield.[7] Do not dry the pellet for longer than 5-

10 minutes at room temperature. It is better to

leave a small amount of residual ethanol that

can be evaporated at a lower temperature for a

shorter time.

Problem 3: Poor DNA quality (low A260/A280 or
A260/A230 ratio).
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Possible Cause Recommended Solution

Protein Contamination (Low A260/A280)

A ratio below 1.8 often indicates protein

contamination.[10][11] To resolve this, you can

re-dissolve the DNA and perform an additional

protein removal step, such as a phenol-

chloroform extraction or by treating the sample

with a protease. Ensure all protein precipitates

are removed before proceeding to DNA

precipitation.

Contamination with Chaotropic Salts or Phenol

(Low A260/A230)

A low A260/A230 ratio (below 2.0) suggests

contamination with substances like guanidine

salts or phenol that absorb light at 230 nm.[12]

This can be rectified by re-precipitating the

DNA. Ensure the pellet is properly washed with

70% ethanol to remove residual salts.[13] An

extra wash step may be beneficial.

RNA Contamination (High A260/A280)

A high A260/A280 ratio could indicate the

presence of RNA. If your downstream

application is sensitive to RNA, treat the sample

with RNase during the lysis step or after the

DNA has been resuspended.[6]

Incorrect Blank for Spectrophotometry

Always use the same buffer for blanking the

spectrophotometer as the one your DNA is

dissolved in. Using water as a blank for a

sample in TE buffer can lead to inaccurate purity

ratios.[14]

Quantitative Data Summary
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Parameter Typical Range / Condition Notes

Sodium Sarcosinate

Concentration
1% - 5% (w/v)

Dependent on sample type

and protocol.[5]

Proteinase K Concentration 100 µg/mL - 200 µg/mL
Used in conjunction with lysis

buffer to degrade proteins.[15]

Lysis Incubation Temperature 37°C - 65°C

Higher temperatures can

improve lysis but may also

increase the risk of DNA

degradation if incubation is

prolonged.

Lysis Incubation Time 30 minutes - Overnight

Longer incubation times may

be necessary for tissues that

are difficult to lyse.[15]

DNA Purity (A260/A280) ~1.8

Ratios significantly lower than

this suggest protein or phenol

contamination.[11][12]

DNA Purity (A260/A230) 2.0 - 2.2

Lower ratios may indicate

contamination with chaotropic

salts or other organic

compounds.[10][12]

Experimental Protocols
General Protocol for DNA Extraction from Cultured Cells
using Sodium Sarcosinate
This protocol is a generalized methodology and may require optimization for specific cell types.

Cell Harvesting: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the

supernatant and wash the cell pellet with 1X PBS.

Cell Lysis:
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Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM EDTA, 1-

2% Sodium Sarcosinate).

Add Proteinase K to a final concentration of 100 µg/mL.

Incubate at 55°C for 1-3 hours, or until the solution is clear. Gentle inversion every 30-60

minutes can aid lysis.

Protein Removal:

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

Mix by inverting the tube for 5-10 minutes.

Centrifuge at 12,000 x g for 10 minutes to separate the phases.

Carefully transfer the upper aqueous phase containing the DNA to a new tube.

DNA Precipitation:

Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the aqueous phase.

Add 2-2.5 volumes of ice-cold 100% ethanol.

Mix gently by inversion until the DNA precipitates.

Incubate at -20°C for at least 1 hour to increase the precipitate.

DNA Pelleting and Washing:

Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet the DNA.

Carefully discard the supernatant.

Wash the DNA pellet with 1 mL of 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Resuspension:
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Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
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Caption: General workflow for DNA extraction using sodium sarcosinate.

Caption: Troubleshooting logic for low DNA yield issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Archived | DNA Extraction and Quantitation for Forensic Analysts | Denaturation and
Hydrolysis of Proteins | National Institute of Justice [nij.ojp.gov]

2. Solubilization of the Cytoplasmic Membrane of Escherichia coli by the Ionic Detergent
Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]

3. bio.libretexts.org [bio.libretexts.org]

4. researchgate.net [researchgate.net]

5. medcraveonline.com [medcraveonline.com]

6. cambrianbioworks.com [cambrianbioworks.com]

7. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW
[thermofisher.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b128030?utm_src=pdf-body-img
https://www.benchchem.com/product/b128030?utm_src=pdf-body
https://www.benchchem.com/product/b128030?utm_src=pdf-custom-synthesis
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/organic-extraction/organic-extraction-process/denaturation-and-hydrolysis-proteins
https://nij.ojp.gov/nij-hosted-online-training-courses/dna-extraction-and-quantitation-forensic-analysts/organic-extraction/organic-extraction-process/denaturation-and-hydrolysis-proteins
https://pmc.ncbi.nlm.nih.gov/articles/PMC246312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC246312/
https://bio.libretexts.org/Courses/Harrisburg_Area_Community_College/BIOL_108%3A_Biology_for_Non-Majors_Lab_Manual/04%3A_Lab_3-_Biotechnology/4.02%3A_DNA_Extraction
https://www.researchgate.net/post/What_is_the_difference_between_SDS_and_sarkosyl
https://medcraveonline.com/HIJ/HIJ-06-00236.pdf
https://www.cambrianbioworks.com/blog/troubleshooting-low-dna-yield-from-blood-samples-a-guide-for-clinical-labs
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.thermofisher.com/tw/zt/home/technical-resources/technical-reference-library/nucleic-acid-purification-analysis-support-center/genomic-dna-purification-support/genomic-dna-purification-support-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Evaluation and Optimization of DNA Extraction and Purification Procedures for Soil and
Sediment Samples - PMC [pmc.ncbi.nlm.nih.gov]

9. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder
[en.vectorbuilder.com]

10. Optimization of conditions to extract high quality DNA for PCR analysis from whole blood
using SDS-proteinase K method - PMC [pmc.ncbi.nlm.nih.gov]

11. documents.thermofisher.com [documents.thermofisher.com]

12. dna.uga.edu [dna.uga.edu]

13. reddit.com [reddit.com]

14. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]

15. Comparison and optimization of DNA Isolation protocols for high throughput genomic
studies of Acacia pachyceras Schwartz - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Troubleshooting low yield in DNA extraction with sodium
sarcosinate.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128030#troubleshooting-low-yield-in-dna-extraction-
with-sodium-sarcosinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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